molecular formula C11H13NO3 B1174549 connexin 33 CAS No. 145717-22-2

connexin 33

Cat. No.: B1174549
CAS No.: 145717-22-2
Attention: For research use only. Not for human or veterinary use.
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Description

Connexin 33 is a testis-specific gap junction protein that serves as a critical physiological regulator of intercellular communication in the seminiferous epithelium. Unlike many other connexins that form open channels, this compound is characterized by its unique inhibitory function. When co-expressed with connexin 43, the predominant gap junction protein in Sertoli cells, this compound forms heteromeric complexes that are rapidly internalized from the plasma membrane. This process impairs gap junction functionality by accelerating the endocytosis of connexin 43-containing plaques, leading to uncoupling of Sertoli cells. The dominant-negative effect of this compound on gap junction channels is a phosphorylation-independent mechanism, highlighting its distinct role as a natural regulator of channel activity. Its primary research value lies in the study of spermatogenesis, cellular uncoupling mechanisms, and the dynamics of gap junction plaque stability. Investigations utilizing this compound provide valuable insights into how inhibitory connexins can fine-tune intercellular signaling to control complex physiological processes like cell proliferation and apoptosis within the testis.

Properties

CAS No.

145717-22-2

Molecular Formula

C11H13NO3

Synonyms

connexin 33

Origin of Product

United States

Preparation Methods

Plasmid Transfection in Sertoli Cells

The primary method for Cx33 expression involves transient transfection of rodent Sertoli cells with fluorescently tagged constructs. In landmark studies, Cx33-DsRed2 and Cx43-green fluorescent protein (GFP) vectors were co-transfected to investigate oligomerization dynamics. This approach leverages the native cellular environment to ensure proper post-translational modifications, such as phosphorylation, which are critical for connexin trafficking. Fluorescence lifetime imaging microscopy (FLIM) and fluorescence resonance energy transfer (FRET) confirmed the formation of heteromeric Cx33/Cx43 complexes, which trafficked along microtubules to the plasma membrane. However, these plaques exhibited non-functional channels, underscoring the need for optimized expression systems to preserve activity.

Protein Complex Isolation and Characterization

Co-Immunoprecipitation (Co-IP) of Cx33 Complexes

Co-IP remains the gold standard for studying Cx33 interactions. Testis extracts immunoprecipitated with anti-Cx33 antibodies revealed associations with zonula occludens-1 (ZO-1) and specific Cx43 phospho-isoforms (P0, P1). This method requires:

  • Lysis buffer : 1% Triton X-100, 150 mM NaCl, protease/phosphatase inhibitors.

  • Antibodies : Polyclonal anti-Cx33 (targeting residues 100–114), anti-ZO-1, and anti-Cx43.
    Western blot analysis showed reduced ZO-1 membrane localization in Cx33-expressing cells, suggesting Cx33 disrupts Cx43/ZO-1 scaffolding.

Subcellular Fractionation

Density gradient centrifugation separates Cx33-enriched membrane fractions from early endosomes, where Cx33 sequesters Cx43. Sucrose gradient (10–40%) profiles identified Cx33 in light membrane fractions (15–20% sucrose), distinct from gap junction plaques (25–30%).

Antibody Cross-Reactivity and Validation

Species Specificity of Anti-Cx33 Antibodies

Commercial anti-Cx33 antibodies (e.g., Santa Cruz sc-25709) exhibit cross-reactivity with mitochondrial ferritin in human spermatids, complicating human studies. Preabsorption with mitochondrial extracts eliminated false-positive signals, emphasizing the need for rigorous validation in non-rodent models.

PCR and RT-PCR Limitations

Despite immunohistochemical signals, Cx33 mRNA was undetectable in human testis via RT-PCR, confirming its rodent specificity. Primer sequences (forward: 5′-ATGGCGACCGTGTTC-3′; reverse: 5′-TCAGGGTCCAGGTTG-3′) failed to amplify products in humans, dogs, cattle, and primates.

Comparative Insights from Other Connexins

Detergent Screening for Solubilization

While Cx33 solubilization data are scarce, studies on Cx26 and Cx32 provide actionable insights (Table 1):

Table 1: Detergent Efficacy for Connexin Solubilization

ConnexinDetergentPurity (%)Yield (μg/10⁸ cells)Activity Retention
Cx26Brij359515–20Yes
Cx32Digitonin9010–15Partial
Cx43Lauryl maltose855–10No

Cx33’s hydrophobic N-terminus may require mild detergents (e.g., Brij35) to preserve oligomerization.

Immunoaffinity Purification Strategies

The HA-tagged Tet-On system, successful for Cx26, could be adapted for Cx33. Key steps include:

  • Inducible expression : Doxycycline (1 μg/mL) induces HA-tagged Cx33.

  • Membrane extraction : 1% dodecyl-β-D-maltoside (DDM) solubilizes hemichannels.

  • Anti-HA agarose : Elution with HA peptide yields ~10 μg protein/10⁸ cells .

Q & A

Q. What statistical approaches are recommended for analyzing Cx33’s prognostic value in cancer survival studies?

  • Answer : Apply Kaplan-Meier survival analysis stratified by Cx33 expression levels (high vs. low). Use multivariate Cox proportional hazards models to adjust for covariates (e.g., tumor grade, age). Validate findings in independent cohorts and calculate Harrell’s C-index to assess predictive accuracy .

Methodological Considerations

  • Data Contradictions : Address conflicting results by meta-analyzing published datasets (e.g., GEO, TCGA) to identify consensus patterns. Use sensitivity analyses to evaluate the impact of outlier studies .
  • Study Limitations : Retrospective studies should acknowledge potential biases (e.g., selection bias) and propose prospective validation in future work. For functional studies, include dose-response experiments to establish causality .

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